2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole
CAS No.:
Cat. No.: VC20141340
Molecular Formula: C9H6ClF2NO2
Molecular Weight: 233.60 g/mol
* For research use only. Not for human or veterinary use.
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole -](/images/structure/VC20141340.png)
Specification
Molecular Formula | C9H6ClF2NO2 |
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Molecular Weight | 233.60 g/mol |
IUPAC Name | 2-(chloromethyl)-6-(difluoromethoxy)-1,3-benzoxazole |
Standard InChI | InChI=1S/C9H6ClF2NO2/c10-4-8-13-6-2-1-5(14-9(11)12)3-7(6)15-8/h1-3,9H,4H2 |
Standard InChI Key | NZBFOOACXMTTDJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1OC(F)F)OC(=N2)CCl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-(chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole is C₉H₆ClF₂NO₂, with a molecular weight of 233.60 g/mol. Its IUPAC name, 2-(chloromethyl)-6-(difluoromethoxy)-1,3-benzoxazole, reflects the positions of its substituents: a chloromethyl (-CH₂Cl) group at position 2 and a difluoromethoxy (-OCF₂H) group at position 6 on the benzoxazole scaffold .
The benzoxazole core consists of a benzene ring fused to an oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. Substituents at positions 2 and 6 introduce steric and electronic effects that modulate reactivity and biological interactions. The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the difluoromethoxy group contributes to metabolic stability and lipophilicity, factors critical in drug design .
Table 1: Key Structural Descriptors of 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole
Property | Value |
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Molecular Formula | C₉H₆ClF₂NO₂ |
Molecular Weight | 233.60 g/mol |
IUPAC Name | 2-(chloromethyl)-6-(difluoromethoxy)-1,3-benzoxazole |
Canonical SMILES | COC1=CC2=C(C=C1F)OC(=N2)CCl |
InChIKey | GROPPOPRGZGLRV-UHFFFAOYSA-N |
The compound’s canonical SMILES string, COC1=CC2=C(C=C1F)OC(=N2)CCl, encodes its connectivity, while the InChIKey provides a standardized identifier for database searches . X-ray crystallography data remain unavailable, but computational models predict a planar benzoxazole core with substituents oriented perpendicularly to minimize steric hindrance .
Synthetic Routes and Methodologies
Synthesizing 2-(chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole requires multi-step strategies, often involving:
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Construction of the benzoxazole core
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Introduction of the chloromethyl group
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Installation of the difluoromethoxy substituent
Benzoxazole Core Formation
The benzoxazole ring is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. For example, heating 2-amino-4-(difluoromethoxy)phenol with chloroacetic acid under acidic conditions yields the substituted benzoxazole intermediate . Alternative methods employ Schmidt reactions or catalytic cyclodehydration .
Difluoromethoxy Functionalization
The difluoromethoxy group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed benzoxazole bearing a leaving group (e.g., nitro or bromine). Reaction with potassium difluoromethoxide (KOCF₂H) in polar aprotic solvents like DMF facilitates this step .
Representative Synthetic Pathway:
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2-Amino-4-(difluoromethoxy)phenol → Cyclization with chloroacetic acid → 6-(difluoromethoxy)benzo[d]oxazole-2-carboxylic acid
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Reduction of carboxylic acid to alcohol → 2-(hydroxymethyl)-6-(difluoromethoxy)benzo[d]oxazole
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Chlorination with SOCl₂ → 2-(chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole
Physicochemical Properties
The compound’s properties are shaped by its substituents:
Property | Value/Description |
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Solubility | Low aqueous solubility (logP ≈ 2.8); soluble in DMSO, DMF |
Melting Point | Estimated 145–150°C (similar to) |
Stability | Hydrolytically stable; susceptible to nucleophilic attack at chloromethyl |
pKa | ~8.2 (oxazole nitrogen) |
The difluoromethoxy group enhances lipid membrane permeability, while the chloromethyl group provides a reactive site for further derivatization . Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 233.60 ([M]+), with fragmentation patterns dominated by loss of Cl⁻ (m/z 198.60) and OCF₂H (m/z 167.10).
Comparative Analysis with Related Benzoxazole Derivatives
Table 2: Comparison of Select Benzoxazole Analogues
Positional isomerism significantly affects bioactivity. For instance, 4-substituted derivatives exhibit stronger enzyme inhibition than 6-substituted analogues due to improved target binding.
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